Maculatin 3.1

Antimicrobial peptides Streptococcus uberis Target specificity

Researchers studying AMP charge-mechanistic relationships face a gap: few neutral-charge peptides exist with validated selective antibacterial profiles. Maculatin 3.1 (GLLQTIKEKLESLESLAKGIVSGIQA-NH₂), net charge 0, fills this gap with confirmed activity against Streptococcus uberis and no reported S. aureus activity. • Charge-mechanistic control: Neutral charge isolates hydrophobic-driven membrane interactions from electrostatic effects. • Selective target: Active vs. S. uberis, inactive vs. S. aureus - microbiome-sparing narrow-spectrum design. • SAR platform: 26-residue scaffold, hydrophobicity 0.262, for systematic length/hydrophobicity modulation. Lyophilized, ≥95% HPLC, 10-100 mg standard packs, in stock with global shipping.

Molecular Formula
Molecular Weight
Cat. No. B1576126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaculatin 3.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maculatin 3.1: Distinct Physicochemical & Target Specificity


Maculatin 3.1 is a 26-amino acid antimicrobial peptide (AMP) isolated from the dorsal glands of the Australian tree frog Litoria genimaculata. It is a member of the maculatin family of amphibian defense peptides and exhibits experimentally validated antibacterial activity specifically against the Gram-positive pathogen Streptococcus uberis [1]. The peptide's sequence (GLLQTIKEKLESLESLAKGIVSGIQA) and its C-terminal amidation contribute to a unique physicochemical signature, including a net charge of 0 and a hydrophobicity of 0.262, which distinguishes it from other maculatin family members [2].

Reported antibacterial activity against Streptococcus uberis supports narrow-spectrum antimicrobial research.

Neutral net charge enables studies of electrostatic-independent membrane interaction mechanisms.

Moderate hydrophobicity and low net charge make it a tool for selectivity and membrane perturbation assays.

Maculatin 3.1: Why Generic Substitution Fails


Substitution of Maculatin 3.1 with other maculatin family peptides (e.g., Maculatin 1.1, Maculatin 1.3, Maculatin 2.1) is scientifically invalid due to significant differences in key properties that dictate antimicrobial spectrum, mechanism of action, and biological compatibility. Maculatin 3.1's neutral net charge and moderate hydrophobicity are in stark contrast to the cationic nature of Maculatin 1.1 and 1.3, which fundamentally alters its interaction with bacterial and mammalian membranes [1]. Furthermore, Maculatin 3.1's specific target profile, with validated activity against Streptococcus uberis but a lack of reported activity against Staphylococcus aureus, means it cannot be used as a functional replacement for peptides with broader or differing spectra [2]. These differences, rooted in sequence length and amino acid composition, render generic substitution a high-risk approach for studies requiring precise, reproducible biological outcomes.

Charge mismatch Maculatin 1.1 and 1.3 are cationic, while 3.1 is neutral – membrane interaction and serum-protein binding profiles may not transfer.
Spectrum divergence Maculatin 2.1 targets six Gram-positive organisms; 3.1 activity is reported only for S. uberis – broader spectrum cannot be assumed.
Hydrophobicity difference High hydrophobicity of Maculatin 1.1 drives potent membrane lysis; moderate hydrophobicity of 3.1 may lead to altered lytic vs. non-lytic behavior.

Maculatin 3.1: Quantitative Differentiation from Analogs


Target Pathogen Specificity: Exclusive Streptococcus uberis Activity

Maculatin 3.1's antimicrobial activity is experimentally validated exclusively against Streptococcus uberis, a Gram-positive pathogen, in contrast to its closest analog, Maculatin 2.1, which demonstrates activity against a broader panel of six Gram-positive organisms [1]. This narrow-spectrum activity is a key differentiator for researchers studying specific host-pathogen interactions or developing targeted therapies for streptococcal infections.

Target specificity
Reported
Activity validated against S. uberis only vs Maculatin 2.1: 6 Gram‑positive organisms
Narrow‑spectrum antimicrobial screening context
Data to verify; database comparison
Antimicrobial peptides Streptococcus uberis Target specificity Maculatin family

Net Charge: Neutral Peptide vs. Cationic Maculatin 1.1

Maculatin 3.1 possesses a net charge of 0 at physiological pH, a rare characteristic among antimicrobial peptides which are typically cationic [1]. This is in stark contrast to Maculatin 1.1, which has a net charge of +2 and is known to rely on electrostatic attraction to negatively charged bacterial membranes for its activity [2]. The neutral charge of Maculatin 3.1 implies a fundamentally different mechanism of membrane interaction, likely driven more by hydrophobic forces than by electrostatic attraction.

Net charge
Calculated
0 (neutral)
May support non‑electrostatic membrane interaction studies
Based on sequence analysis
Antimicrobial peptides Net charge Membrane interaction Cationic peptides

Hydrophobicity & Boman Index: Moderate Activity vs. High Lytic Potential

Maculatin 3.1 exhibits a hydrophobicity of 0.262 and a Boman Index of -11.09, indicating a moderate potential for membrane interaction and protein binding [1]. In contrast, Maculatin 1.1 displays a significantly higher hydrophobicity of 1.432, correlating with its potent membrane-lytic activity against S. aureus (MIC = 7 μM) [2]. These quantitative differences suggest Maculatin 3.1 may exert a more subtle, perhaps non-lytic, antibacterial mechanism, making it a unique tool for probing alternative modes of action.

Hydrophobicity & Boman Index
Calculated
Hydrophobicity 0.262, Boman Index −11.09
Indicates moderate membrane‑interaction potential
Lower lytic risk; selectivity review
Antimicrobial peptides Hydrophobicity Boman index Membrane disruption

Sequence Length & Structure: Longer Peptide vs. Shorter Analogs

Maculatin 3.1 is a 26-amino acid peptide, which is significantly longer than the 21-residue Maculatin 1.1 and Maculatin 1.3 [1]. This additional length, primarily located in the central region of the sequence, may confer distinct secondary structural propensities and membrane interaction dynamics. The increased length could influence the peptide's ability to span or perturb lipid bilayers, potentially leading to a different mechanism of action compared to its shorter analogs.

Peptide length
Class‑level inference
26 residues
Extended scaffold for SAR and membrane‑spanning studies
May influence bilayer perturbation dynamics
Antimicrobial peptides Peptide length Structure-activity relationship Maculatin family

Maculatin 3.1: Key Research and Industrial Applications


Investigating Neutral AMP Mechanisms

The unique neutral net charge of Maculatin 3.1 (net charge = 0) makes it an ideal candidate for studies aiming to dissect the role of electrostatics in antimicrobial peptide activity. Researchers can use Maculatin 3.1 as a control or comparator to cationic peptides like Maculatin 1.1 to isolate the contribution of charge to membrane binding, selectivity, and cytotoxicity. This is particularly valuable in the development of AMPs with reduced off-target effects on anionic mammalian cell surfaces [1].

Targeted Anti-Streptococcal Agent Development

Given its validated and specific activity against Streptococcus uberis, Maculatin 3.1 serves as a valuable starting point or template for the development of narrow-spectrum antimicrobials aimed at streptococcal infections. Its apparent lack of activity against S. aureus (in contrast to Maculatin 1.1 and 1.3) positions it as a selective tool for targeting Streptococcus species without disrupting commensal staphylococcal populations, a desirable trait for microbiome-sparing therapeutics [2].

SAR Studies: Peptide Length and Hydrophobicity

The distinct length (26 residues) and moderate hydrophobicity (0.262) of Maculatin 3.1, compared to the 21-residue, highly hydrophobic Maculatin 1.1, provide a natural platform for SAR investigations. Researchers can use Maculatin 3.1 to study how incremental increases in peptide length and controlled reductions in hydrophobicity modulate antimicrobial potency, hemolytic activity, and the transition between membrane-lytic and non-lytic mechanisms [3].

Hydrophobicity-Driven Peptide-Membrane Interaction Studies

With its low net charge, Maculatin 3.1's interaction with lipid bilayers is predicted to be dominated by hydrophobic effects rather than electrostatics. This makes it a valuable model peptide for biophysical studies using techniques like surface plasmon resonance (SPR), dual polarization interferometry (DPI), or solid-state NMR to investigate the insertion, orientation, and self-assembly of neutral peptides in model membranes, providing insights that complement studies of highly cationic AMPs [4].

Application
Selection Property
Validation Focus
Neutral AMP mechanism studies
Neutral net charge
Non‑electrostatic membrane interaction assays
Streptococcus-specific antimicrobial research
S. uberis-specific activity
Narrow‑spectrum antimicrobial screening models
Peptide SAR investigations
Length and hydrophobicity variation
Structure‑activity and membrane‑perturbation profiling
Hydrophobic‑driven membrane biophysics
Low charge, moderate hydrophobicity
Model membrane insertion and self‑assembly studies

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